molecular formula C29H23NP2 B1580958 2,6-Bis(diphenylphosphino)pyridine CAS No. 64741-27-1

2,6-Bis(diphenylphosphino)pyridine

Cat. No.: B1580958
CAS No.: 64741-27-1
M. Wt: 447.4 g/mol
InChI Key: UNCDYUGALDQNLL-UHFFFAOYSA-N
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Description

2,6-Bis(diphenylphosphino)pyridine: is an organophosphorus compound with the molecular formula C29H23NP2 . It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry. This compound is known for its ability to stabilize metal complexes, which is valuable in various catalytic processes.

Mechanism of Action

Target of Action

The primary target of 2,6-Bis(diphenylphosphino)pyridine is the formation of a heterooctanuclear cluster complex . This complex is formed through a self-assembly reaction and is characterized by single crystal X-ray diffraction .

Mode of Action

This compound interacts with its targets by forming a diphosphine-supported Ag3Cu5 cluster structure . This structure is highly stabilized through substantial Cu–Ag and Cu–Cu intermetallic interactions . The Ag3Cu5 cluster is sufficiently shielded by bulky ligands, which strongly prohibits thermally non-radiative relaxation, resulting in brilliant photoluminescence under ambient conditions .

Biochemical Pathways

The biochemical pathways affected by this compound involve luminescence arising from metal cluster-centered 3 [d → p/s] and 3 [π (ebzcz) → π* (dpppy)] 3 LLCT (ligand-to-ligand charge transfer) transitions . These transitions are revealed by TD-DFT studies .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in an inert atmosphere . These properties may impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action result in brilliant photoluminescence under ambient conditions . This is due to the Ag3Cu5 cluster being sufficiently shielded by bulky ligands, which strongly prohibits thermally non-radiative relaxation .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound exhibits luminescence with an emission peak at 525 nm upon excitation with UV-Vis light at room temperature . Additionally, the compound should be stored in an inert atmosphere to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(diphenylphosphino)pyridine typically involves the reaction of 2,6-dibromopyridine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:

2,6-dibromopyridine+2diphenylphosphineNaHThis compound+2NaBr\text{2,6-dibromopyridine} + 2 \text{diphenylphosphine} \xrightarrow{\text{NaH}} \text{this compound} + 2 \text{NaBr} 2,6-dibromopyridine+2diphenylphosphineNaH​this compound+2NaBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(diphenylphosphino)pyridine undergoes various chemical reactions, including:

    Coordination Reactions: It forms stable complexes with transition metals such as palladium, platinum, and gold.

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Coordination Reactions: Typically involve metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or tetrahydrofuran.

    Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used.

Major Products Formed:

    Coordination Complexes: Metal-ligand complexes with enhanced catalytic properties.

    Phosphine Oxides: Resulting from the oxidation of the phosphine groups.

    Substituted Pyridines: Products of electrophilic substitution on the pyridine ring.

Scientific Research Applications

2,6-Bis(diphenylphosphino)pyridine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

    Catalysis: It is used as a ligand in various catalytic processes, including hydrogenation, carbonylation, and cross-coupling reactions.

    Material Science: Employed in the synthesis of luminescent materials and coordination polymers.

    Medicinal Chemistry: Investigated for its potential in drug development, particularly in the design of metal-based drugs.

    Environmental Chemistry: Used in the development of catalysts for environmental remediation processes.

Comparison with Similar Compounds

    1,10-Phenanthroline: Another bidentate ligand used in coordination chemistry.

    2,2’-Bipyridine: A widely used ligand with similar coordination properties.

    Triphenylphosphine: A monodentate ligand often used in similar catalytic applications.

Uniqueness: 2,6-Bis(diphenylphosphino)pyridine is unique due to its combination of a pyridine ring and two diphenylphosphine groups, providing both rigidity and flexibility in forming stable metal complexes. This dual functionality enhances its effectiveness in catalysis compared to other ligands.

Properties

IUPAC Name

(6-diphenylphosphanylpyridin-2-yl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NP2/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDYUGALDQNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348321
Record name 2,6-Bis(diphenylphosphino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64741-27-1
Record name 2,6-Bis(diphenylphosphino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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